ロメフロキサシン

概要

説明

Synthesis Analysis

Lomefloxacin synthesis involves a greener approach utilizing ionic liquid in a one-pot procedure, which includes condensation, cyclization, ethylation, and condensation with 2-methyl piperazine. This method simplifies synthesis procedures, shortens synthesis time, and eliminates the usage of volatile organic solvents, yielding Lomefloxacin hydrochloride with an overall yield of 58.4% (Cheng et al., 2009). Additionally, specific derivatives of Lomefloxacin have been synthesized to improve solubility, dissolution rates, and to study their topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines (You Zhou et al., 2013).

Molecular Structure Analysis

Lomefloxacin's molecular structure analysis reveals its ligational behavior with various metal ions, indicating it behaves as a neutral bidentate ligand through OO coordination sites. This interaction with metal ions, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Th(IV), and UO2(VI), suggests a complex formation that influences its physical and chemical properties and potential pharmaceutical applications (Abd El‐Halim et al., 2011).

Chemical Reactions and Properties

Lomefloxacin participates in a variety of chemical reactions, including its interaction with DNA and human serum albumin, suggesting its binding affinity and the potential for causing a strong static fluorescence quenching in binary and ternary systems. Such interactions highlight the drug's potential for DNA damage under certain conditions, such as exposure to UV-A radiation, which is critical for understanding its photostability and phototoxic effects (Marouzi et al., 2017).

Physical Properties Analysis

The crystal forms of Lomefloxacin, prepared from solvents of varying polarity, indicate the existence of polymorphic forms with differing solubility and dissolution rates compared to the commercial drug. This suggests that crystallization techniques can improve the drug's solubility and dissolution studies, important for its formulation and therapeutic efficacy (Ganesan et al., 2013).

Chemical Properties Analysis

The chemical properties of Lomefloxacin, including its bactericidal activity and mechanism of action, are closely linked to its molecular structure and synthesis processes. It displays a biphasic response in its bactericidal activities, suggesting complex interactions with bacterial cells and DNA synthesis inhibition across various bacterial species, emphasizing its broad-spectrum antibiotic capabilities (Lewin et al., 1989).

科学的研究の応用

光熱触媒分解

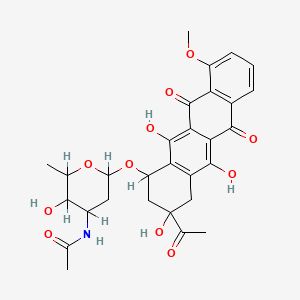

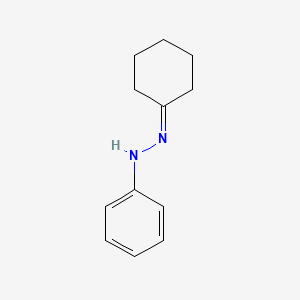

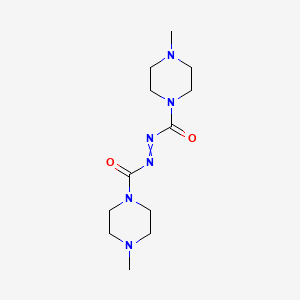

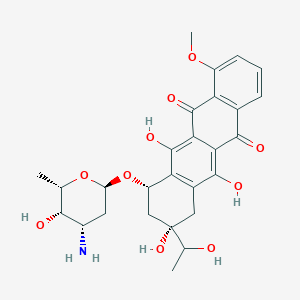

ロメフロキサシンは、抗生物質廃水の光熱触媒分解に使用されてきました。 ある研究では、ナノ Au/TiO2 を光触媒として使用して、水中のロメフロキサシン (LOM) を効率的に分解できることが実証されました {svg_1}。このプロセスでは、短波長光を TiO2 支持体で光生成キャリアに変換し、長波長光を熱に変換して、LOM の分解を促進します。

可視光光触媒

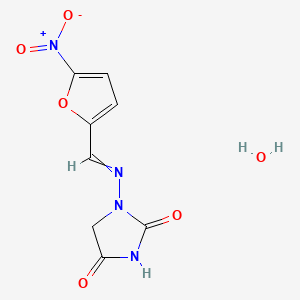

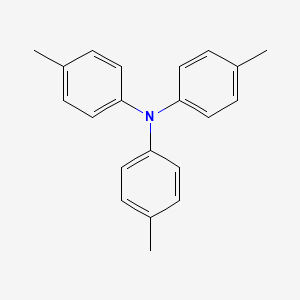

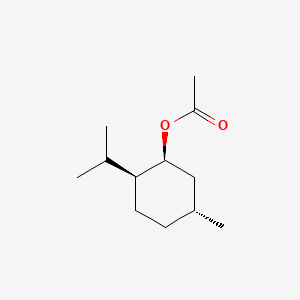

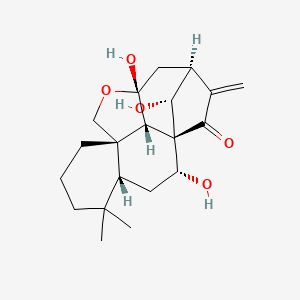

もう1つの用途は、チタン酸マグネシウム (MgTiO3) を用いた可視光光触媒です。この方法は、抗菌活性の高まりにより、人の健康にリスクをもたらす、水系における抗生物質を標的にするために効果的です。 この研究は、水性環境における持続的な抗生物質を処理するための光触媒システムの適性を強調しています {svg_2}.

抗菌剤

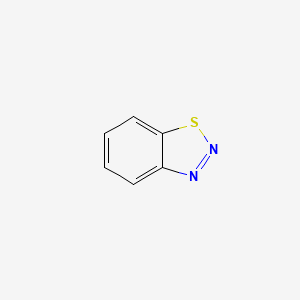

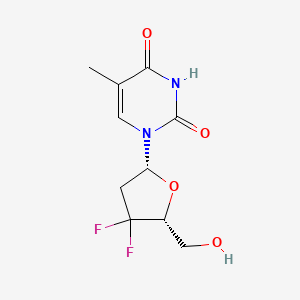

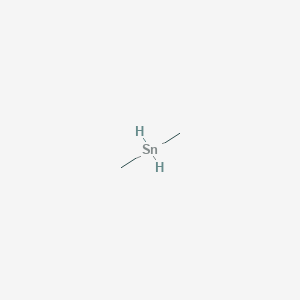

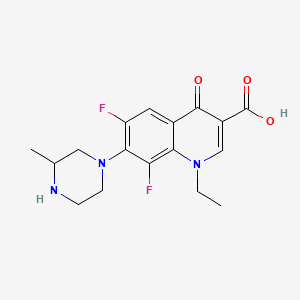

ロメフロキサシンは、幅広いグラム陰性菌とグラム陽性菌に対して活性を持つ殺菌性フルオロキノロン系薬剤です。 その殺菌作用は、細菌のDNAの転写と複製に必要な細菌酵素DNAジャイレースとトポイソメラーゼIVの活性を阻害することによるものです {svg_3}.

高度酸化プロセス(AOPs)

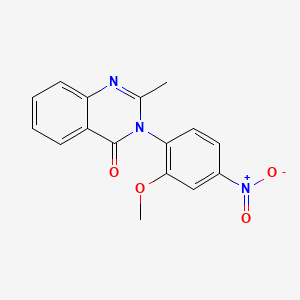

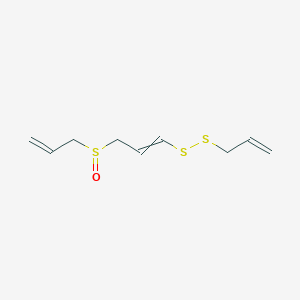

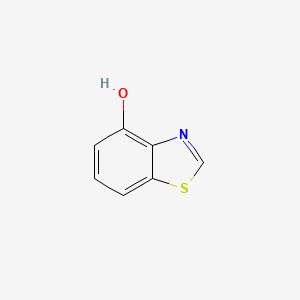

この化合物は、ドイツのエルフト川で発見されており、AOPsとして近紫外線と遠紫外線を照射してその分解が研究されました。 速度論的説明によると、pH 8〜9 の UVC が LOM の最も速い分解につながり、水処理用途の可能性を示唆しています {svg_4}.

作用機序

Target of Action

Lomefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

Lomefloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by interfering with their activity . This interference results in the inhibition of bacterial DNA replication . The bactericidal action of lomefloxacin is due to this interference, which leads to strand breakage of the bacterial chromosome, supercoiling, and resealing .

Biochemical Pathways

It is known that fluoroquinolones, including lomefloxacin, disrupt dna replication and transcription, which are vital biochemical pathways in bacteria .

Pharmacokinetics

It is known that lomefloxacin is used to treat bacterial infections, including bronchitis and urinary tract infections, and is also used to prevent urinary tract infections prior to surgery .

Result of Action

The molecular and cellular effects of lomefloxacin’s action result in the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication and transcription, lomefloxacin prevents the bacteria from multiplying, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lomefloxacin. For example, studies have shown that lomefloxacin can be degraded by photolysis and peroxidation, with the efficiency of these processes depending on factors such as pH and the presence of catalysts . Additionally, lomefloxacin has been found in various environmental systems like in drinking water and aquatic bodies, which can lead to antibiotic-resistant genes generating toxicity to the species environment, including humans .

Safety and Hazards

Lomefloxacin may make the skin more sensitive to sunlight, and a severe sunburn may result . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It’s not approved for use by children younger than 12 years of age as it may interfere with bone development .

将来の方向性

While Lomefloxacin is effective in treating various bacterial infections, its persistent presence in water and wastewater systems poses a risk to aquatic life and human health . Therefore, future research could focus on developing more efficient methods for the degradation and removal of Lomefloxacin from the environment .

特性

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98079-52-8 (hydrochloride) | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4040680 | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.06e-01 g/L | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

98079-51-7 | |

| Record name | Lomefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239-240.5 °C, 239 - 240.5 °C | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。